(R)-3-Methylisoindolin-1-one
Overview
Description
®-3-Methylisoindolin-1-one is a chiral compound belonging to the class of isoindolinones. Isoindolinones are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. The ®-enantiomer of 3-Methylisoindolin-1-one is particularly significant due to its unique stereochemistry, which can influence its biological activity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Methylisoindolin-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular cyclization of N-alkylated ortho-amino benzyl alcohols. This reaction often requires the use of strong acids or bases as catalysts and is conducted under reflux conditions to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of ®-3-Methylisoindolin-1-one may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of chiral catalysts or chiral auxiliaries can help in obtaining the desired enantiomer with high enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions: ®-3-Methylisoindolin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the isoindolinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Scientific Research Applications
®-3-Methylisoindolin-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound’s unique stereochemistry makes it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.
Medicine: ®-3-Methylisoindolin-1-one derivatives have shown potential as therapeutic agents for various diseases, including cancer and neurological disorders.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of ®-3-Methylisoindolin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. For example, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways and physiological processes.
Comparison with Similar Compounds
3-Methylisoindolin-1-one: The non-chiral version of the compound.
N-Methylisoindolin-1-one: A similar compound with a different substitution pattern.
Isoindolin-1-one: The parent compound without the methyl group.
Uniqueness: ®-3-Methylisoindolin-1-one is unique due to its chiral nature, which imparts specific biological activities and interactions that are not observed in its achiral or differently substituted counterparts. This makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
(3R)-3-methyl-2,3-dihydroisoindol-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-6-7-4-2-3-5-8(7)9(11)10-6/h2-6H,1H3,(H,10,11)/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNPWIDIVQOFLQS-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=CC=C2C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C2=CC=CC=C2C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131615-22-0 | |
Record name | 3-Methyl-1-isoindolinone, (3R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131615220 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-METHYL-1-ISOINDOLINONE, (3R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6X2M6E4W4F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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